Pyrrole-2,3,4,5-d4 chemical properties and structure
Pyrrole-2,3,4,5-d4 chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for Pyrrole-2,3,4,5-d4. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
Pyrrole-2,3,4,5-d4 is a deuterated isotopologue of pyrrole, a five-membered aromatic heterocyclic organic compound. The substitution of hydrogen with deuterium at the 2, 3, 4, and 5 positions of the pyrrole ring imparts a higher molecular weight and can be utilized in various analytical and mechanistic studies.
| Property | Value | Source |
| CAS Number | 17767-94-1 | [1][2] |
| Molecular Formula | C4HD4N | [1] |
| Molecular Weight | 71.11 g/mol | [1][2] |
| Density | 1.05 g/mL | [1] |
| Boiling Point | 129.76 °C at 760 mmHg | [1] |
| Flash Point | 33.333 °C | [1] |
| Isotopic Enrichment | 98 atom % D | [2] |
| InChI | InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D | [1][3] |
| Isomeric SMILES | [2H]C1=C(NC(=C1[2H])[2H])[2H] | [1] |
Note: Some sources may refer to Pyrrole-d5 (CAS 18430-85-8), which is a pentadeuterated pyrrole with the molecular formula C4D5N and a molecular weight of 72.12 g/mol . It is crucial to distinguish between these two isotopologues.[4]
Molecular Structure
The fundamental structure of Pyrrole-2,3,4,5-d4 consists of a planar, five-membered aromatic ring containing four carbon atoms and one nitrogen atom. The deuterium atoms are covalently bonded to the carbon atoms at positions 2, 3, 4, and 5, while a hydrogen atom remains attached to the nitrogen.
Caption: Chemical structure of Pyrrole-2,3,4,5-d4.
Experimental Data and Protocols
Detailed experimental protocols for the synthesis and analysis of Pyrrole-2,3,4,5-d4 are not extensively documented in readily available literature. However, general synthetic methods for pyrroles can be adapted for the preparation of their deuterated analogues.
Synthesis
The synthesis of substituted pyrroles is well-established, with common methods including the Paal-Knorr synthesis, Knorr pyrrole synthesis, and Hantzsch pyrrole synthesis.[5][6][7] The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize Pyrrole-2,3,4,5-d4, a deuterated 1,4-dicarbonyl precursor would be required.
A general workflow for a potential synthesis is outlined below:
Caption: Generalized workflow for the synthesis of Pyrrole-2,3,4,5-d4.
Spectroscopic Analysis
While specific spectra for Pyrrole-2,3,4,5-d4 are not widely published, the principles of NMR, IR, and Mass Spectrometry can be applied to characterize the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A singlet corresponding to the N-H proton would be expected. The signals for the C-H protons at positions 2, 3, 4, and 5 in unlabeled pyrrole (around 6.68 and 6.22 ppm in CDCl₃) would be absent.[8]
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²H NMR: Resonances corresponding to the four deuterium atoms on the ring would be observed.
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¹³C NMR: The carbon signals would show coupling to deuterium instead of hydrogen, resulting in characteristic multiplets.
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Infrared (IR) Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹) in unlabeled pyrrole. The N-H stretching vibration would still be present.
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Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of 71.11 g/mol .[1] Fragmentation patterns would be influenced by the presence of deuterium atoms.
Signaling Pathways and Applications
Pyrrole and its derivatives are fundamental components of many biologically important molecules, including heme, chlorophyll, and certain alkaloids.[9] Deuterated compounds like Pyrrole-2,3,4,5-d4 are valuable as internal standards in quantitative mass spectrometry-based assays and as probes in mechanistic studies of metabolic pathways and enzyme kinetics. The heavier isotope can alter reaction rates (kinetic isotope effect), providing insights into reaction mechanisms.
At present, there are no specific signaling pathways or established experimental workflows in the public domain that exclusively describe the use of Pyrrole-2,3,4,5-d4. Its application would be within the broader context of stable isotope labeling studies in biochemistry and drug metabolism.
The logical relationship for its application in such studies can be visualized as follows:
Caption: Logical workflow for using Pyrrole-2,3,4,5-d4 in mechanistic studies.
References
- 1. guidechem.com [guidechem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Pyrrole-2,3,4,5-d4 | CDN-D-1434-0.5G | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. PYRROLE - Ataman Kimya [atamanchemicals.com]

